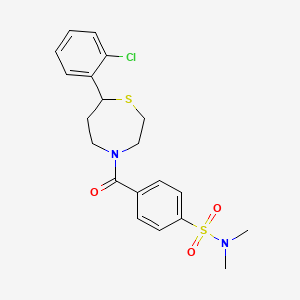![molecular formula C18H18N2O4S B2570206 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-28-9](/img/structure/B2570206.png)
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ring, a phenyl group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . The presence of the imidazole ring suggests that this compound could be synthesized from a precursor containing an imidazole ring, which is then further functionalized .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the notable scientific applications of imidazole derivatives, which share structural similarities with 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, is in the field of corrosion inhibition. For instance, certain imidazole derivatives have been synthesized and found to exhibit significant corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, through experimental and surface analyses coupled with Density Functional Theory (DFT) explorations, have demonstrated high corrosion inhibition efficiencies, suggesting their potential application in protecting metals from corrosive environments (Prashanth et al., 2021).
Photoluminescence and Photochromic Behavior
Another fascinating application area is in the synthesis of multifunctional mononuclear complexes exhibiting unique photoluminescence and photochromic behaviors. For example, complexes synthesized using bisthienylethenes containing N,O-donor binding sites have shown distinct structural, magnetic, and photochromic properties upon irradiation with light. These materials can change color and demonstrate slow magnetic relaxation, making them suitable for applications in molecular electronics and as materials for information storage (Cao et al., 2015).
Luminescent Materials
Imidazole derivatives have also been explored for their potential in creating luminescent materials. One study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibited remarkable Stokes' shift range and tunable quantum yields depending on the chemical structure of the substituents. These compounds, especially those with large Stokes' shifts and high quantum yields, were incorporated into a transparent thermosetting polyurethane resin to produce low-cost luminescent materials (Volpi et al., 2017).
Antiulcer Agents
In the medical field, certain imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting their utility in developing treatments for ulcerative conditions (Starrett et al., 1989).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-17-10-6-5-9-14(17)20-16-12-25(22,23)11-15(16)19(18(20)21)13-7-3-2-4-8-13/h2-10,15-16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIYAYDQSMYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


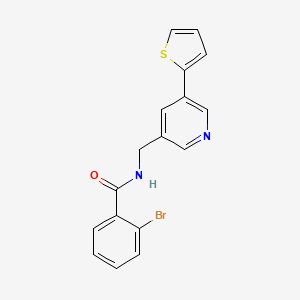
![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)


![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
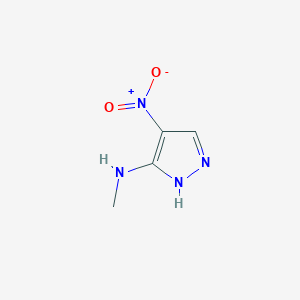
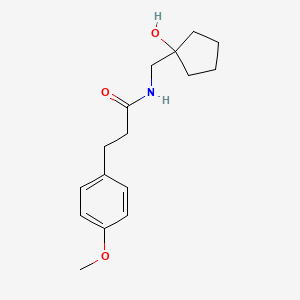
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)
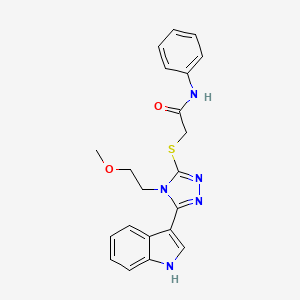
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2570141.png)
